tert-butyl N-[(2R)-3-bromo-2-methylpropyl]carbamate
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Overview
Description
tert-Butyl N-[(2R)-3-bromo-2-methylpropyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions and its ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-3-bromo-2-methylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with a brominated alkyl compound. One common method includes the use of tert-butyl carbamate and 3-bromo-2-methylpropylamine under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[(2R)-3-bromo-2-methylpropyl]carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed depend on the type of reaction. For nucleophilic substitution, the products are typically the corresponding substituted carbamates. For oxidation and reduction, the products vary based on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(2R)-3-bromo-2-methylpropyl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology and Medicine: The compound is used in the synthesis of various biologically active molecules, including pharmaceuticals. It aids in the development of drugs by protecting amine groups during the synthesis of complex molecules.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and ease of removal make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism by which tert-butyl N-[(2R)-3-bromo-2-methylpropyl]carbamate exerts its effects is primarily through its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions at the amine site. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
tert-Butyl carbamate: Used similarly as a protecting group for amines.
Benzyl carbamate: Another protecting group for amines, removed by hydrogenation.
tert-Butyl bromoacetate: Used in the synthesis of various organic compounds.
Uniqueness: tert-Butyl N-[(2R)-3-bromo-2-methylpropyl]carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial .
Properties
CAS No. |
848818-71-3 |
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Molecular Formula |
C9H18BrNO2 |
Molecular Weight |
252.15 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-3-bromo-2-methylpropyl]carbamate |
InChI |
InChI=1S/C9H18BrNO2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m0/s1 |
InChI Key |
HYTMOLGBQNHTPA-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H](CNC(=O)OC(C)(C)C)CBr |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)CBr |
Purity |
95 |
Origin of Product |
United States |
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